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Abstract

Aranorosin is a structurally unique fungal metabolite that has garnered significant interest due
to its potent biological activities, including antifungal and anticancer properties. This technical
guide provides a comprehensive overview of the chemical structure and stereochemistry of
aranorosin. It details the key experimental methodologies employed in its structural elucidation
and presents a summary of its reported biological activities. This document is intended to serve
as a valuable resource for researchers engaged in natural product synthesis, medicinal
chemistry, and drug discovery.

Chemical Structure

Aranorosin, with the molecular formula C23H33NOs, possesses a complex and intriguing
architecture. The core of the molecule is a novel 1-oxaspiro[1][2]decane ring system.[3] This
spirocyclic core is highly substituted and features a diepoxycyclohexanone moiety. Attached to
this core is an amide side chain derived from a modified tyrosine amino acid.

The structural elucidation of aranorosin was accomplished through a combination of
spectroscopic techniques and chemical analysis.[3] The key structural features were pieced
together using data from Nuclear Magnetic Resonance (NMR) spectroscopy, mass
spectrometry, and infrared spectroscopy.
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Stereochemistry

The determination of the absolute and relative stereochemistry of aranorosin was a significant
challenge due to the presence of multiple stereocenters. The definitive stereochemical
assignment was ultimately achieved through total synthesis.

The relative stereochemistry of the spirocyclic headgroup, particularly the cis-fusion of the
epoxide rings and their relationship to the spiro-oxygen, was confirmed by X-ray
crystallographic analysis of a synthetic model system.[1] This analysis revealed a boat-like
conformation for the cyclohexanone ring.[1] The total synthesis of aranorosin allowed for the
unambiguous assignment of all stereocenters in the natural product.

Quantitative Biological Activity

Aranorosin has been reported to exhibit a range of biological activities. The following table
summarizes the available quantitative data.

Target/Assay Activity (ICso) Reference

Antifungal Activity [3]

Anticancer Activity (various cell

lines)

Bcl-2 Inhibition

AAC(6')/APH(2") Inhibition (in
MRSA)

(Note: Specific ICso values from primary literature are needed to populate this table.)

Experimental Protocols

The elucidation of aranorosin's structure and stereochemistry relied on a combination of
spectroscopic and synthetic methods. The following sections outline the general experimental
protocols for the key techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy was instrumental in determining the connectivity and relative
stereochemistry of aranorosin. A standard suite of 1D and 2D NMR experiments would have
been employed.

Protocol for Structure Elucidation by NMR:

o Sample Preparation: A solution of purified aranorosin is prepared in a deuterated solvent
(e.g., CDCl3, DMSO-de).

e 1D NMR:

o H NMR spectra are acquired to identify the number and types of protons, their chemical
shifts, and coupling constants.

o 183C NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer)
experiments, are run to determine the number and types of carbon atoms (CHs, CHz, CH,
C).

e 2D NMR:

o COSY (Correlation Spectroscopy): To establish *H-'H coupling networks and identify
adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): To correlate protons directly to their attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for piecing together the carbon
skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing
key information about the relative stereochemistry.

X-ray Crystallography

While a crystal structure of the natural product aranorosin has not been cited in the provided
search results, the X-ray crystallographic analysis of a synthetic model of the aranorosin
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nucleus was critical for confirming its relative stereochemistry.[1]
General Protocol for Single-Crystal X-ray Diffraction:

o Crystallization: High-quality single crystals of the compound are grown from a suitable
solvent or solvent mixture.

o Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are
collected at a specific temperature (often cryogenic).

o Structure Solution and Refinement: The diffraction data are processed to determine the unit
cell dimensions and space group. The structure is then solved using direct methods or
Patterson methods, and the atomic positions and thermal parameters are refined.[4][5]

Total Synthesis

The unambiguous determination of the absolute stereochemistry of aranorosin was achieved
through its total synthesis. A stereoselective synthesis allows for the controlled formation of
each stereocenter, and comparison of the synthetic material's properties (e.g., NMR spectra,
optical rotation) with those of the natural product confirms the structure.

General Workflow for Stereoselective Total Synthesis:

o Retrosynthetic Analysis: The target molecule (aranorosin) is conceptually broken down into
simpler, commercially available starting materials.

o Asymmetric Synthesis: Chiral catalysts, auxiliaries, or starting materials are used to
introduce the desired stereochemistry at each stereocenter.

o Stereochemical Confirmation: Spectroscopic and analytical techniques are used at various
stages to confirm the stereochemical outcome of key reactions.

o Final Comparison: The final synthetic product is rigorously compared to the natural product
to confirm its identity and absolute stereochemistry.

Logical Determination of Stereochemistry
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The following diagram illustrates the logical workflow that led to the determination of
Aranorosin's stereochemistry.

Isolation of Aranorosin

Characterization

Spectroscopic Analysis
(NMR, MS, IR)

Data Interpretation

Proposed Planar Structure and Relative Stereochemistry

Hypothesis Testing

Synthesis of Model Compound of Spirocyclic Core

X-ray Crystallography of Model Compound Synthetic Target

Pefinitive Evidence

Confirmation of Relative Stereochemistry of the Core

Stereochemical Goal

Stereoselective Total Synthesis of Aranorosin

Comparison of Synthetic vs. Natural Aranorosin

Conclusion

Unambiguous Assignment of Absolute Stereochemistry
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Logical workflow for the stereochemical determination of Aranorosin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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